molecular formula C10H14N2O5 B2937268 5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid CAS No. 2248410-08-2

5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid

Cat. No.: B2937268
CAS No.: 2248410-08-2
M. Wt: 242.231
InChI Key: SVBKDHQVURPQMN-UHFFFAOYSA-N
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Description

5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid is a synthetic organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms, and a carboxylic acid functional group, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is often carried out in the presence of a base like sodium hydride or potassium carbonate under reflux conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of a dihydro-oxazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydro-oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the oxazole ring is particularly interesting for its potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The carboxylic acid group and the Boc-protected amino group make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials.

Mechanism of Action

The mechanism by which 5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The oxazole ring and the carboxylic acid group are key structural features that facilitate interactions with biological targets, such as proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-carboxy-1,3-oxazole: Similar structure but lacks the Boc-protected amino group.

    5-Methyl-2-amino-1,3-oxazole-4-carboxylic acid: Similar structure but without the Boc protection.

    2,4-Dimethyl-1,3-oxazole-5-carboxylic acid: Similar structure but with different substitution patterns.

Uniqueness

5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-6(7(13)14)11-8(16-5)12-9(15)17-10(2,3)4/h1-4H3,(H,13,14)(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBKDHQVURPQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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